molecular formula C9H10F3NO3S2 B7359110 N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide

Cat. No.: B7359110
M. Wt: 301.3 g/mol
InChI Key: CMIQBHHXIMOGRU-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethylsulfinyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group. The presence of the trifluoromethylsulfinyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide typically involves the reaction of 2-(trifluoromethylsulfinyl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-(trifluoromethylsulfinyl)aniline and ethanesulfonyl chloride

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or other organic solvents

    Reaction Vessels: Large-scale reactors with temperature and pressure control

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted ethanesulfonamide derivatives

Scientific Research Applications

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide involves its ability to act as an electron-withdrawing group, which influences the reactivity of the phenyl ring and the ethanesulfonamide group. The trifluoromethylsulfinyl group stabilizes negative charges, making the compound highly reactive in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • N-Phenyl-trifluoromethanesulfonimide

Uniqueness

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide is unique due to the presence of both the trifluoromethylsulfinyl and ethanesulfonamide groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications. The electron-withdrawing properties of the trifluoromethylsulfinyl group enhance its reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S2/c1-2-18(15,16)13-7-5-3-4-6-8(7)17(14)9(10,11)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQBHHXIMOGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1S(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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